2,3-Difluoro-4-methylbenzaldehyde
CAS No.: 245536-50-9
Cat. No.: VC2175836
Molecular Formula: C8H6F2O
Molecular Weight: 156.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 245536-50-9 |
---|---|
Molecular Formula | C8H6F2O |
Molecular Weight | 156.13 g/mol |
IUPAC Name | 2,3-difluoro-4-methylbenzaldehyde |
Standard InChI | InChI=1S/C8H6F2O/c1-5-2-3-6(4-11)8(10)7(5)9/h2-4H,1H3 |
Standard InChI Key | YCTVOFSIRYUUAN-UHFFFAOYSA-N |
SMILES | CC1=C(C(=C(C=C1)C=O)F)F |
Canonical SMILES | CC1=C(C(=C(C=C1)C=O)F)F |
Introduction
Chemical Identity and Structure
2,3-Difluoro-4-methylbenzaldehyde is a substituted benzaldehyde with the molecular formula C₈H₆F₂O. The compound features a benzene ring with strategic substitutions that influence its reactivity and applications. The presence of electron-withdrawing fluorine atoms adjacent to the aldehyde group creates a unique electronic environment that distinguishes this compound from other benzaldehyde derivatives.
Identification Parameters
The compound is precisely identified through various chemical registry systems and nomenclature frameworks. The table below summarizes the key identification parameters:
Identification Parameter | Value |
---|---|
CAS Registry Number | 245536-50-9 |
Molecular Formula | C₈H₆F₂O |
Molecular Weight | 156.129 g/mol |
European Community (EC) Number | 670-749-1 |
DSSTox Substance ID | DTXSID50378903 |
Wikidata Identifier | Q82168492 |
These identification parameters ensure unambiguous reference to this specific chemical entity across scientific literature and regulatory frameworks .
Synonyms and Alternative Nomenclature
The compound is known by several synonyms in chemical literature and commercial catalogs:
-
2,3-Difluoro-p-tolualdehyde
-
2,3-Difluoro-p-tolylaldehyde
-
2,3-Difluoro-4-tolylaldehyde
-
2,3-Difluoro-4-tolualdehyde
-
2,3-Difluoro-4-formyltoluene
This diversity in nomenclature reflects different systematic naming conventions and trade designations used across the chemical industry and research communities.
Physical and Chemical Properties
The physical and chemical properties of 2,3-Difluoro-4-methylbenzaldehyde significantly influence its handling requirements, storage conditions, and potential applications in chemical synthesis.
Physical Properties
The compound exhibits distinctive physical characteristics that are summarized in the following table:
Property | Value |
---|---|
Physical State | Not specified in sources, likely solid or liquid |
Density | 1.241 g/cm³ |
Boiling Point | 204.2°C at 760 mmHg |
Melting Point | Not Available |
Flash Point | 76.1°C |
These properties indicate that the compound has moderate volatility and requires appropriate temperature control during handling and storage .
Structural Features and Reactivity
The molecular structure of 2,3-Difluoro-4-methylbenzaldehyde incorporates several key functional groups that determine its chemical behavior:
-
Aldehyde Group (-CHO): Provides a reactive site for nucleophilic addition reactions, making the compound valuable in various synthetic pathways
-
Fluorine Substituents: The two fluorine atoms at positions 2 and 3 modify the electronic properties of the aromatic ring
-
Methyl Group: The methyl substituent at position 4 introduces steric effects and modifies electron density distribution
The presence of electron-withdrawing fluorine atoms adjacent to the aldehyde group increases the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity toward nucleophiles compared to unsubstituted benzaldehyde .
Synthetic Applications and Utility
2,3-Difluoro-4-methylbenzaldehyde serves as a valuable building block in organic synthesis, particularly in pharmaceutical and fine chemical development.
Role as Synthetic Intermediate
The compound functions as a key starting material in various synthetic pathways. One notable application is in the synthesis of (2,3-Difluoro-4-methylphenyl)methanamine;hydrochloride, which involves:
-
Reduction of the aldehyde group to the corresponding alcohol
-
Conversion of the alcohol to an amine through appropriate synthetic steps
-
Formation of the hydrochloride salt
These transformations highlight the versatility of 2,3-Difluoro-4-methylbenzaldehyde as a precursor to more complex molecular architectures.
Analytical Characterization
Proper identification and quality assessment of 2,3-Difluoro-4-methylbenzaldehyde require appropriate analytical methods.
Chromatographic Analysis
Purity assessment and separation would typically involve:
-
High-Performance Liquid Chromatography (HPLC)
-
Gas Chromatography (GC)
-
Thin-Layer Chromatography (TLC)
These analytical methods collectively ensure the identity, purity, and structural confirmation of the compound for research and industrial applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume